N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S/c1-11(2)28-17-8-7-15-20-22(18(25)23(15)21-17)10-16(24)19-13-9-12(26-3)5-6-14(13)27-4/h5-9,11H,10H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMXVCSNZHPIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=CC(=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of thiazoles and triazoles have shown significant antibacterial and antifungal activities against resistant strains of Staphylococcus aureus and Candida species. The biological activity often correlates with structural features such as the presence of methoxy groups and specific substitutions on the aromatic rings.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | |
| Compound B | Antifungal | Candida auris | |
| N-(2,5-dimethoxyphenyl)-... | TBD | TBD | TBD |
2. Anticancer Potential
The compound's structural analogs have been investigated for their anticancer properties. For example, compounds containing triazole moieties have demonstrated cytotoxic effects in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study:
A study on similar triazole derivatives indicated that modifications at the 5-position significantly affected their anticancer activity. The most potent derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin.
3. Neuropharmacological Effects
Compounds with similar structures have been explored for their neuropharmacological activities. Some derivatives have shown promise in modulating neurotransmitter systems and may possess anticonvulsant properties.
Research Findings:
In vivo studies suggest that certain triazole derivatives can reduce seizure activity in animal models by interacting with GABAergic pathways.
The mechanisms underlying the biological activity of N-(2,5-dimethoxyphenyl)-... include:
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in microbial resistance or cancer cell proliferation.
- Receptor Modulation: Interaction with neurotransmitter receptors can lead to altered neuronal excitability.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.
Comparison with Similar Compounds
Structural Analysis
Key structural insights derive from NMR studies of related compounds ():
- Regions of Variability : Substituents at positions 6 (propan-2-ylsulfanyl) and the phenyl ring (2,5-dimethoxy) alter chemical environments, particularly in regions corresponding to protons near the triazolo-pyridazine core (analogous to "regions A and B" in ). For example, the bulky propan-2-ylsulfanyl group likely induces downfield shifts in protons adjacent to the pyridazine ring compared to smaller substituents like phenyl or methoxy .
Comparison with Similar Compounds
Structural Analogues
The table below compares key structural and physicochemical properties with related compounds:
*LogP values estimated using fragment-based methods.
†Predicted using SwissADME.
Key Differences and Implications
Substituent Effects on Lipophilicity: The propan-2-ylsulfanyl group in the target compound enhances lipophilicity (LogP ~3.2) compared to ethoxy (LogP ~1.8 in ) or sulfonamide (LogP ~1.0 in flumetsulam) substituents.
Electron-Donating vs. Electron-Withdrawing Groups :
- The 2,5-dimethoxyphenyl group provides strong electron-donating effects, which may stabilize charge-transfer interactions in enzyme binding pockets. In contrast, flumetsulam’s 2,6-difluorophenyl group offers electron-withdrawing properties, favoring different target interactions .
Biological Activity: While flumetsulam and oxadixyl () are established herbicides, the target compound’s dimethoxy and sulfanyl groups may confer novel herbicidal or fungicidal activity through inhibition of acetolactate synthase (ALS) or cytochrome P450 enzymes, common targets for triazolo derivatives .
Pharmacological and Agrochemical Considerations
- Metabolic Stability : The propan-2-ylsulfanyl group may reduce oxidative metabolism compared to thioether or amine-containing analogs (e.g., ’s thioacetamide derivatives), prolonging half-life in vivo .
Q & A
Q. What are the key synthetic strategies for preparing N-(2,5-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazinone precursors . (ii) Introduction of the propan-2-ylsulfanyl group using nucleophilic substitution reactions with isopropyl thiol under basic conditions . (iii) Coupling the acetamide moiety to the aromatic ring via amide bond formation, often employing coupling agents like EDCI or DCC . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during sulfanyl group introduction.
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Structural confirmation requires: (i) Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios (e.g., methoxy, sulfanyl, and acetamide groups) . (ii) High-Resolution Mass Spectrometry (HR-MS) : To confirm molecular formula and isotopic patterns . (iii) Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N-H) stretches . (iv) X-ray Crystallography (if crystalline): For absolute stereochemical assignment and bond-length analysis .
Q. What are the primary physicochemical properties influencing its reactivity and solubility?
- Methodological Answer : (i) Lipophilicity : The 2,5-dimethoxyphenyl and propan-2-ylsulfanyl groups enhance hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution . (ii) Acid/Base Stability : The triazolo-pyridazine core is sensitive to strong acids/bases; pH-controlled conditions (pH 6–8) are recommended during synthesis . (iii) Thermal Stability : Differential Scanning Calorimetry (DSC) can assess decomposition temperatures for storage optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : (i) Assay Reprodubility : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) to minimize variability . (ii) Metabolic Stability Testing : Use liver microsomes or hepatocytes to evaluate if discrepancies arise from rapid metabolic clearance . (iii) Target Engagement Studies : Employ techniques like Surface Plasmon Resonance (SPR) to validate direct binding to purported targets (e.g., kinases) .
Q. What computational approaches are recommended to predict its target interactions and SAR?
- Methodological Answer : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins sharing structural homology to known triazolo-pyridazine targets . (ii) QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide rational design . (iii) MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
Q. What strategies optimize regioselectivity during the synthesis of the triazolo-pyridazine core?
- Methodological Answer : (i) Protecting Group Strategy : Temporarily block reactive sites (e.g., amine groups) to direct cyclization to the desired position . (ii) Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring triazolo-[4,3-b] regioisomers over alternative isomers . (iii) Solvent Effects : Polar solvents (e.g., DMF) enhance nucleophilic attack at the 6-position of pyridazine precursors .
Q. How can researchers investigate the compound’s stability under physiological conditions?
- Methodological Answer : (i) Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by HPLC-MS to identify degradation products . (ii) Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound via LC-MS . (iii) Light Exposure Tests : Use ICH Q1B guidelines to assess photodegradation in UV/visible light .
Specialized Methodological Considerations
Q. What in vitro models are suitable for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer : (i) Caco-2 Monolayers : To predict intestinal permeability and efflux ratios (P-gp/BCRP substrate potential) . (ii) Microsomal Incubations : Determine CYP450-mediated metabolism using human liver microsomes + NADPH cofactors . (iii) Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction .
Q. How to design experiments for identifying off-target effects in cellular assays?
- Methodological Answer : (i) Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase inhibition profiles . (ii) CRISPR-Cas9 Screens : Genome-wide knockout libraries to identify synthetic lethal interactions . (iii) Thermal Shift Assays (TSA) : Monitor protein thermal stability changes to detect off-target binding .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Methodological Answer :
(i) Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility .
(ii) Nanoparticle Formulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles .
(iii) Co-Solvent Systems : Use cyclodextrins or Captisol® to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
